2-[2-(diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one
Overview
Description
“2-[2-(diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one” is a complex organic compound with the molecular formula C20H21N3O . It contains a total of 48 bonds, including 27 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, and 12 aromatic bonds . The molecule also includes various ring structures and a tertiary aliphatic amine .
Molecular Structure Analysis
The molecule contains a total of 45 atoms, including 21 Hydrogen atoms, 20 Carbon atoms, 3 Nitrogen atoms, and 1 Oxygen atom . It also includes various ring structures, including one five-membered ring, three six-membered rings, three nine-membered rings, one ten-membered ring, and one eleven-membered ring .Physical And Chemical Properties Analysis
The average mass of the molecule is 319.400 Da, and the monoisotopic mass is 319.168457 Da . Other physical and chemical properties would need to be determined experimentally.Scientific Research Applications
Fluorescent Chemosensor for Hg2+
A phthalazin-hydrazone based fluorescent chemosensor incorporating 2-[2-(diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one was developed, exhibiting high selectivity and sensitivity towards Hg2+. This sensor provided significant fluorescence enhancement in biological samples, specifically demonstrated in human cervical cancer HeLa cells (Mahajan et al., 2015).
Synthesis of Heterocyclic Compounds
The chemical has been utilized in the synthesis of various heterocyclic compounds. For instance, it was involved in the efficient synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-trione derivatives using a simple and efficient method (Sayyafi et al., 2008). Another study demonstrated its use in an organocatalytic cascade synthesis of diverse 1H-pyrazolo[1,2-b]phthalazine-2-carboxamide, 1H-pyrazolo[1,2-b]phthalazine, and 4H-pyrano[2,3-c]pyrazole (Maheswari et al., 2020).
Anti-inflammatory Properties
Research indicated the potential of indeno[1,2,3-de]phthalazin-3(2H)-one in the field of anti-inflammatory drug design. It was shown to inhibit inflammatory cytokines and NF-κB production, suggesting its utility as a hit for further anti-inflammatory agent design (Bondar et al., 2016).
properties
IUPAC Name |
3-[2-(diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-3-22(4-2)12-13-23-20(24)17-11-7-10-15-14-8-5-6-9-16(14)19(21-23)18(15)17/h5-11H,3-4,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRPWZMOVUAHLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=C3C(=CC=C2)C4=CC=CC=C4C3=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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